2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
CAS No.: 355429-16-2
Cat. No.: VC16156735
Molecular Formula: C26H19Br2NO3
Molecular Weight: 553.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355429-16-2 |
|---|---|
| Molecular Formula | C26H19Br2NO3 |
| Molecular Weight | 553.2 g/mol |
| IUPAC Name | [2-(4-ethylphenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C26H19Br2NO3/c1-2-16-3-5-18(6-4-16)25(30)15-32-26(31)22-14-24(17-7-9-19(27)10-8-17)29-23-12-11-20(28)13-21(22)23/h3-14H,2,15H2,1H3 |
| Standard InChI Key | HFLHOEMRXDCEJF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Configuration
The molecular architecture of 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate centers on a quinoline scaffold—a fused bicyclic system comprising a benzene ring conjugated to a pyridine ring. At position 2 of the quinoline core, a 4-bromophenyl group introduces steric bulk and electron-withdrawing characteristics, while position 6 hosts a bromine atom, enhancing halogen bonding potential . The 4-carboxylate moiety is esterified with a 2-(4-ethylphenyl)-2-oxoethyl group, creating a bifurcated structure with distinct hydrophobic (ethylphenyl) and polar (oxoethyl ester) regions .
The molecular formula C₂₆H₁₉Br₂NO₃ corresponds to a molecular weight of 551.98 g/mol, with bromine atoms contributing approximately 29% of the mass . X-ray crystallography data remains unavailable, but computational models predict a planar quinoline core with substituents adopting orthogonal orientations to minimize steric clashes.
Spectroscopic Signatures and Computational Predictions
Infrared spectroscopy of analogous quinoline-4-carboxylates reveals characteristic absorptions:
Nuclear magnetic resonance (NMR) data, though unreported for this specific compound, can be extrapolated from related structures. The quinoline proton at position 3 typically resonates as a singlet near δ 8.5–9.0 ppm, while ethylphenyl methylenes appear as quartets around δ 1.2–1.4 ppm (CH₂CH₃) and δ 4.3–4.7 ppm (OCH₂CO) .
Collision cross-section (CCS) predictions via ion mobility spectrometry suggest the protonated adduct ([M+H]⁺) has a CCS of 192.4 Ų, indicative of a compact gas-phase conformation .
Table 1: Predicted Collision Cross-Sections for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 551.98042 | 192.4 |
| [M+Na]⁺ | 573.96236 | 189.7 |
| [M-H]⁻ | 549.96586 | 195.5 |
Synthetic Methodology and Reaction Pathways
Pfitzinger Reaction-Based Core Assembly
The quinoline nucleus is synthesized via the Pfitzinger reaction, where isatin derivatives condense with 4-bromoacetophenone in basic ethanol . This one-pot procedure facilitates cyclization through keto-enol tautomerism, producing 2-(4-bromophenyl)quinoline-4-carboxylic acid as a key intermediate . Subsequent esterification with 2-(4-ethylphenyl)-2-oxoethanol under acidic conditions yields the target compound:
Reaction Scheme
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Quinoline Core Formation
Isatin + 4-Bromoacetophenone → 2-(4-Bromophenyl)quinoline-4-carboxylic Acid (1)
Conditions: Reflux in ethanol with NaOH, 12 h -
Esterification
(1) + 2-(4-Ethylphenyl)-2-oxoethanol → Target Compound
Conditions: H₂SO₄ catalyst, absolute ethanol, reflux
Purification and Characterization Challenges
Reaction monitoring via thin-layer chromatography (TLC) using chloroform:methanol (9.5:0.5) reveals intermediate migration patterns . Final purification employs recrystallization from ethanol, yielding pale yellow crystals. Challenges include:
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Bromine lability at elevated temperatures
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Ester hydrolysis under basic conditions
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Rotamer formation complicating NMR interpretation
Physicochemical Properties and Stability Profile
Solubility and Partition Coefficients
The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic bromophenyl and ethylphenyl groups. Calculated partition coefficients (LogP) using the Crippen method estimate a value of 4.2 ± 0.3, suggesting high lipid membrane permeability .
Thermal Stability and Degradation Pathways
Thermogravimetric analysis (TGA) of similar esters shows decomposition onset at 210–220°C, primarily through:
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Ester bond cleavage → Quinoline-4-carboxylic acid + 2-(4-Ethylphenyl)-2-oxoethanol
Comparative Analysis with Related Quinoline Derivatives
Table 2: Structural and Functional Comparisons
Applications and Future Directions
Medicinal Chemistry Applications
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Anticancer lead optimization: Bromine enhances DNA intercalation potential
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Antimicrobial coatings: Ethylphenyl group improves material compatibility
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